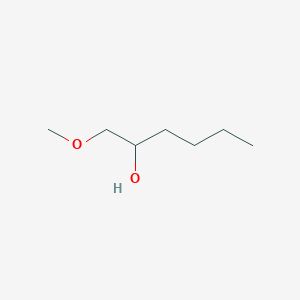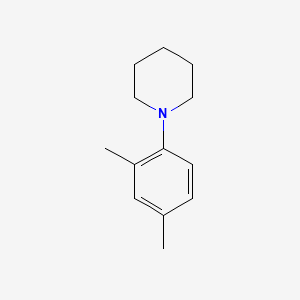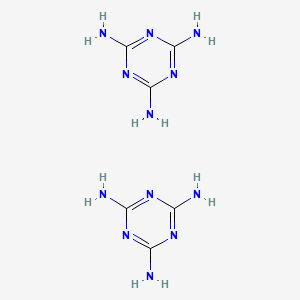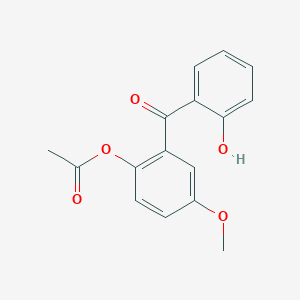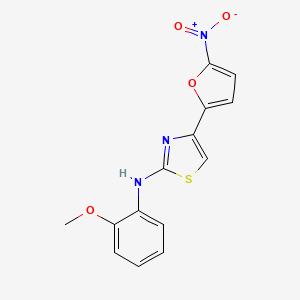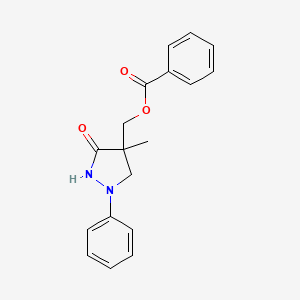![molecular formula C12H16S2 B14427533 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione CAS No. 80472-64-6](/img/structure/B14427533.png)
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione is a chemical compound that consists of 16 hydrogen atoms, 12 carbon atoms, and 2 sulfur atoms . This compound is known for its unique spiro structure, which includes a cyclopentylidene group and a thiaspiro moiety. The compound’s molecular structure and properties make it an interesting subject for various scientific research applications.
Métodos De Preparación
The synthetic routes and reaction conditions for preparing 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione are not widely documented in publicly available sources. typical methods for synthesizing similar spiro compounds involve cyclization reactions, often using sulfur-containing reagents and catalysts under controlled conditions. Industrial production methods would likely involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound may undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions would depend on the desired products and the specific reaction pathways. Major products formed from these reactions would vary based on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
3-Cyclopentylidene-2-thiaspiro[3
Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.
Biology: It may be used in biological studies to understand its interactions with biological molecules and potential biological activities.
Medicine: The compound could be investigated for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It may have applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism by which 3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione exerts its effects is not well-documented. like other spiro compounds, it may interact with specific molecular targets and pathways, leading to various biological or chemical effects. Further research is needed to elucidate the exact mechanisms involved.
Comparación Con Compuestos Similares
3-Cyclopentylidene-2-thiaspiro[3.4]octane-1-thione can be compared with other similar spiro compounds, such as:
- Spiro[2.4]heptane-1-thione
- Spiro[3.5]nonane-2-thione
- Spiro[4.6]undecane-3-thione
These compounds share similar spiro structures but differ in the size and composition of their rings. The uniqueness of this compound lies in its specific cyclopentylidene and thiaspiro moieties, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
80472-64-6 |
|---|---|
Fórmula molecular |
C12H16S2 |
Peso molecular |
224.4 g/mol |
Nombre IUPAC |
1-cyclopentylidene-2-thiaspiro[3.4]octane-3-thione |
InChI |
InChI=1S/C12H16S2/c13-11-12(7-3-4-8-12)10(14-11)9-5-1-2-6-9/h1-8H2 |
Clave InChI |
LBJLEEUVUBWTTO-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=C2C3(CCCC3)C(=S)S2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


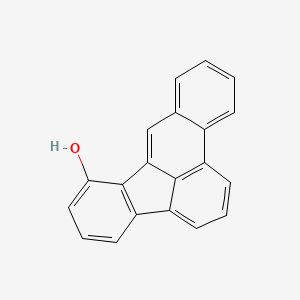
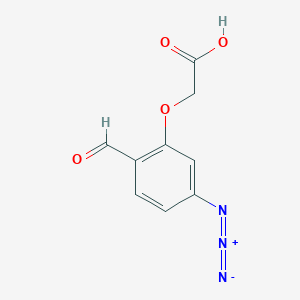
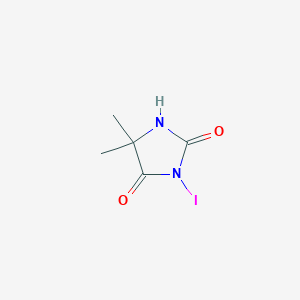
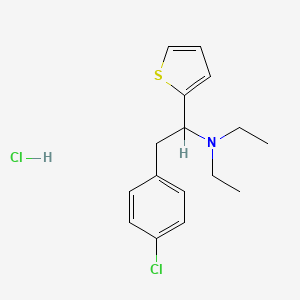
![5-(1-Dimethylarsanylsulfanyl-2-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14427462.png)
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
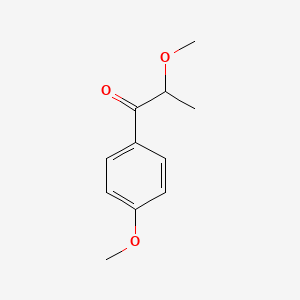
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
